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molecular formula C13H21NO B8813936 5,5-Dimethyl-3-(piperidino)cyclohex-2-en-1-one CAS No. 13358-76-4

5,5-Dimethyl-3-(piperidino)cyclohex-2-en-1-one

Cat. No. B8813936
M. Wt: 207.31 g/mol
InChI Key: ZPOZHYJJQWTDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747111B2

Procedure details

Piperdine (7.0 mL; 0.0713 mol) and a catalytic quantity of p-toluenesulfonic acid monohydrate was added to a solution of 5,5-dimethylcyclohexane-1,3-dione (10.0 g; 0.0713 mol) in benzene (100 mL) and the resultant solution was heated at reflux. After 3 hours further piperidine (0.71 mL; 7.13 mmol) was added and the solution was allowed to reflux for a further 16 hours. The reaction mixture was cooled to room temperature and washed with 10% NaCHO3 solution (20 mL), dried over anhydrous sodium sulfate and the solvent evaporated (in vacuo) to leave an orange crystalline solid. (14.23 g, 96%). 1H-nmr (CDCl3) d: 5.3, (s 1H, H-2), 3.4-3.2 (m, 4H, H-2′, H-6′), 2.2 (s, 2H, H-6), 2.1 (s, 2H, H-4), 1.75-1.4 (m, 6H, H-3′, H-4′, H-5′), 1.00 (s, 6H, 2×CH3).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.71 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:19][C:20]1([CH3:28])[CH2:25][C:24](=[O:26])[CH2:23][C:22](=O)[CH2:21]1>C1C=CC=CC=1>[CH3:19][C:20]1([CH3:28])[CH2:25][C:24](=[O:26])[CH:23]=[C:22]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:21]1 |f:1.2|

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
10 g
Type
reactant
Smiles
CC1(CC(CC(C1)=O)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.71 mL
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a further 16 hours
Duration
16 h
WASH
Type
WASH
Details
washed with 10% NaCHO3 solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated (in vacuo)
CUSTOM
Type
CUSTOM
Details
to leave an orange crystalline solid

Outcomes

Product
Name
Type
Smiles
CC1(CC(=CC(C1)=O)N1CCCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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